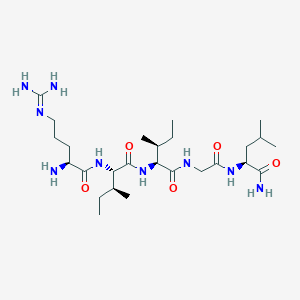![molecular formula C14H15NS B12593025 3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline CAS No. 601510-76-3](/img/structure/B12593025.png)
3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a cyclopenta[g]quinoline core, which is further modified by methyl and methylsulfanyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylsulfanyl aniline with cyclopentanone in the presence of a strong acid catalyst can lead to the formation of the desired quinoline derivative. The reaction typically requires refluxing the mixture in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Dihydroquinoline derivatives
Substitution: Halogenated or nitro-substituted quinoline derivatives
Applications De Recherche Scientifique
3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target. In medicinal chemistry, it may act by binding to DNA or proteins, thereby affecting cellular functions and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline: Similar structure with a chlorine substituent instead of a methylsulfanyl group.
6-Methyl-3-aryl-7,8-dihydro-6H-9-oxa-1,2,3a,4,6-pentaaza-cyclopenta[a]naphthalen-5-ylamine: Another quinoline derivative with different substituents and additional heteroatoms.
Uniqueness
3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of both methyl and methylsulfanyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
601510-76-3 |
|---|---|
Formule moléculaire |
C14H15NS |
Poids moléculaire |
229.34 g/mol |
Nom IUPAC |
3-methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline |
InChI |
InChI=1S/C14H15NS/c1-9-6-12-7-10-4-3-5-11(10)8-13(12)15-14(9)16-2/h6-8H,3-5H2,1-2H3 |
Clé InChI |
PIXBWIICYAJEOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC3=C(CCC3)C=C2N=C1SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


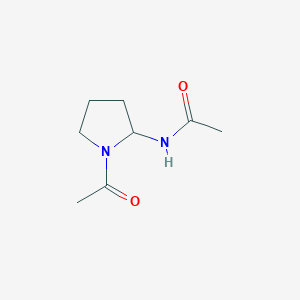
![4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B12592952.png)

![1,1'-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene](/img/structure/B12592968.png)
![N-[1-(4-Methylbenzene-1-sulfonyl)ethyl]thiourea](/img/structure/B12592972.png)
![(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide]](/img/structure/B12592976.png)

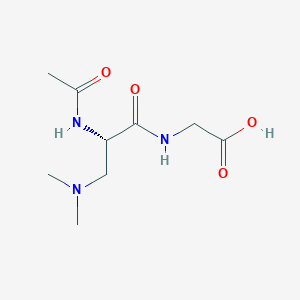
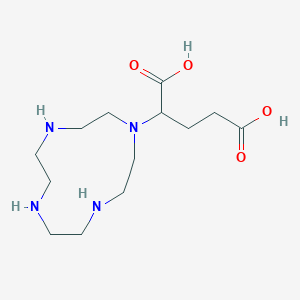
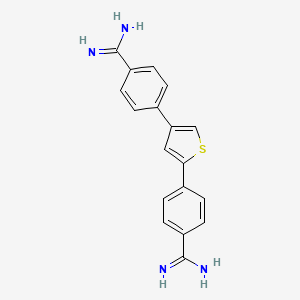
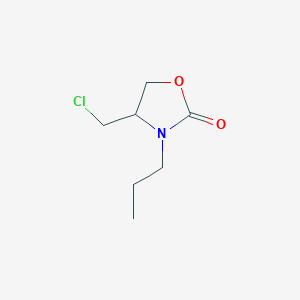
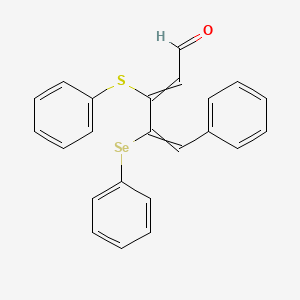
![Acetamide,N-(cyclohexylmethyl)-2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12593011.png)
